

Technical Guide: Physicochemical Properties of (3R,5S)-5-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3R,5S)-5-methylpyrrolidin-3-amine

Cat. No.: B12888594

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-5-methylpyrrolidin-3-amine is a chiral diamine that serves as a valuable building block in medicinal chemistry and drug discovery. Its stereochemically defined structure makes it a key component in the synthesis of various pharmacologically active agents. A precise understanding of its fundamental physicochemical properties, starting with its molecular weight, is crucial for its application in the development of novel therapeutics. This guide provides a detailed overview of the core physicochemical data for **(3R,5S)-5-methylpyrrolidin-3-amine** and outlines a standard experimental workflow for its characterization.

Core Physicochemical Data

A fundamental characteristic of any chemical compound is its molecular weight, which is essential for stoichiometric calculations in chemical reactions and for the interpretation of analytical data. The molecular formula for **(3R,5S)-5-methylpyrrolidin-3-amine** is C5H12N2.

The molecular weight is calculated based on the atomic weights of its constituent elements:

- Carbon (C): 12.011 amu[1][2]
- Hydrogen (H): 1.008 amu[3][4][5][6]

- Nitrogen (N): 14.007 amu[7][8][9][10][11]

Calculation: $(5 * 12.011) + (12 * 1.008) + (2 * 14.007) = 60.055 + 12.096 + 28.014 = 100.165$ g/mol

This and other key quantitative data are summarized in the table below.

Data Summary Table

Property	Value	Unit
Molecular Formula	C5H12N2	-
Molecular Weight	100.165	g/mol
Exact Mass	100.1000	Da
Boiling Point (Predicted)	162.5 ± 8.0	°C
pKa (Predicted)	10.45 ± 0.10	-
LogP (Predicted)	-0.6 ± 0.2	-

Experimental Protocols

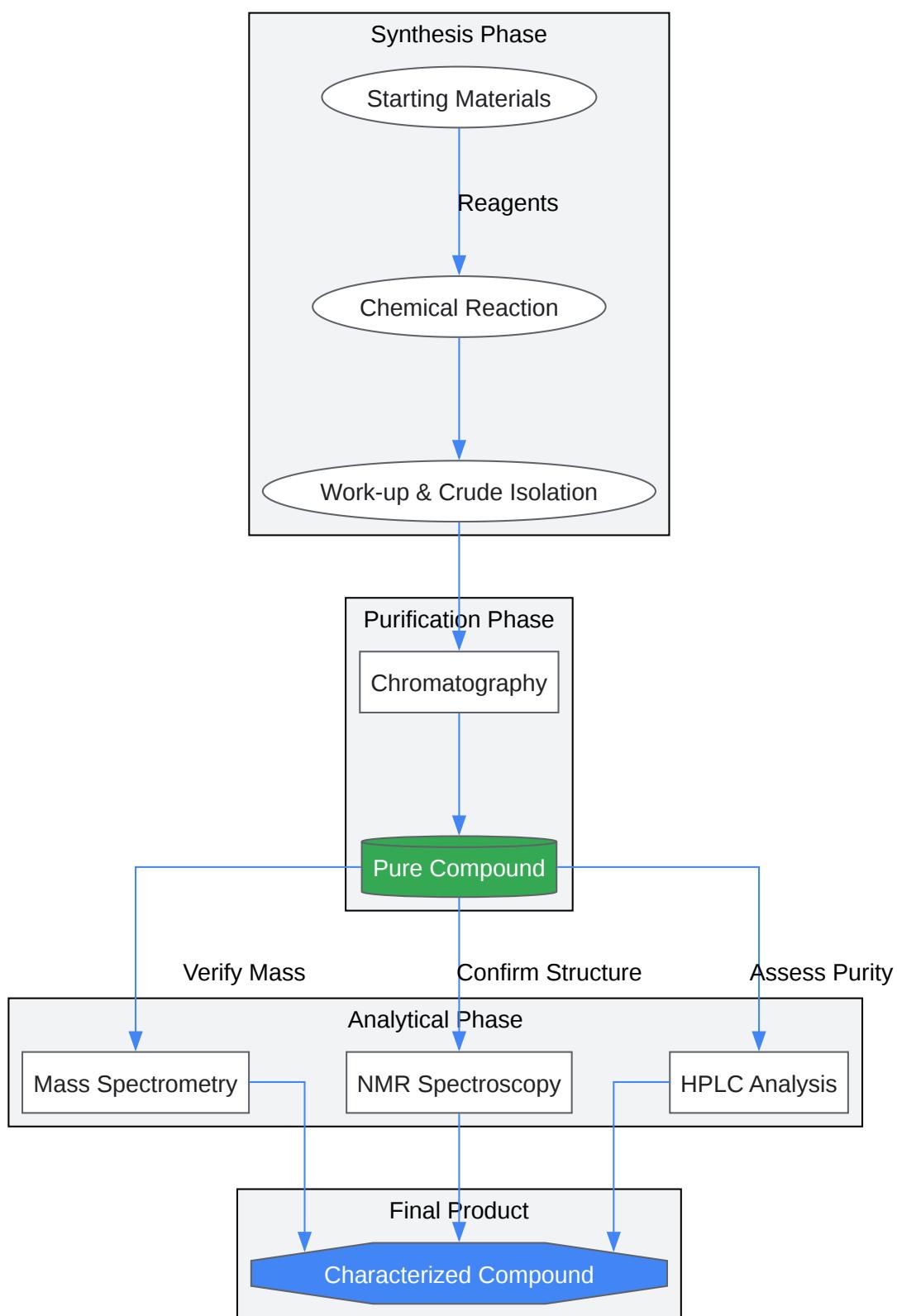
The characterization of **(3R,5S)-5-methylpyrrolidin-3-amine** typically involves a series of analytical techniques to confirm its identity, purity, and structure.

1. Mass Spectrometry for Molecular Weight Confirmation:

- Objective: To experimentally verify the molecular weight of the compound.
- Methodology: High-resolution mass spectrometry (HRMS) is employed. A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid. This solution is then introduced into the mass spectrometer, typically using electrospray ionization (ESI). The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

- Objective: To confirm the chemical structure and stereochemistry.


- Methodology: ^1H NMR and ^{13}C NMR spectra are acquired. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6). For ^1H NMR, the chemical shifts, integration, and coupling constants of the signals provide information about the number and connectivity of protons. For ^{13}C NMR, the chemical shifts indicate the different carbon environments. Advanced 2D NMR techniques like COSY and HSQC can be used to further confirm the assignments.

3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

- Objective: To determine the purity of the compound.
- Methodology: A reversed-phase HPLC method is commonly used. The sample is dissolved in the mobile phase and injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile (often with a modifier like trifluoroacetic acid) is employed. The purity is determined by the peak area percentage at a specific UV wavelength.

Visualized Workflow

The following diagram illustrates a standard workflow for the synthesis and characterization of a target molecule such as **(3R,5S)-5-methylpyrrolidin-3-amine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Atomic/Molar mass [westfield.ma.edu]
- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. #1 - Hydrogen - H [hobart.k12.in.us]
- 6. school.careers360.com [school.careers360.com]
- 7. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 10. Nitrogen - Wikipedia [en.wikipedia.org]
- 11. #7 - Nitrogen - N [hobart.k12.in.us]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (3R,5S)-5-methylpyrrolidin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12888594#3r-5s-5-methylpyrrolidin-3-amine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com